4-Furfurylthio-2-pentanone
4-Furfurylthio-2-pentanone
4-[(2-Furanylmethyl)thio]-2-pentanone, also known as 4-(furfurylthio)pentan-2-one or fema 3840, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 4-[(2-Furanylmethyl)thio]-2-pentanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-[(2-furanylmethyl)thio]-2-pentanone is primarily located in the cytoplasm. 4-[(2-Furanylmethyl)thio]-2-pentanone is a meaty tasting compound that can be found in coffee and coffee products. This makes 4-[(2-furanylmethyl)thio]-2-pentanone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
180031-78-1
VCID:
VC20933363
InChI:
InChI=1S/C10H14O2S/c1-8(11)6-9(2)13-7-10-4-3-5-12-10/h3-5,9H,6-7H2,1-2H3
SMILES:
CC(CC(=O)C)SCC1=CC=CO1
Molecular Formula:
C10H14O2S
Molecular Weight:
198.28 g/mol
4-Furfurylthio-2-pentanone
CAS No.: 180031-78-1
Cat. No.: VC20933363
Molecular Formula: C10H14O2S
Molecular Weight: 198.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-[(2-Furanylmethyl)thio]-2-pentanone, also known as 4-(furfurylthio)pentan-2-one or fema 3840, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 4-[(2-Furanylmethyl)thio]-2-pentanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-[(2-furanylmethyl)thio]-2-pentanone is primarily located in the cytoplasm. 4-[(2-Furanylmethyl)thio]-2-pentanone is a meaty tasting compound that can be found in coffee and coffee products. This makes 4-[(2-furanylmethyl)thio]-2-pentanone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 180031-78-1 |
| Molecular Formula | C10H14O2S |
| Molecular Weight | 198.28 g/mol |
| IUPAC Name | 4-(furan-2-ylmethylsulfanyl)pentan-2-one |
| Standard InChI | InChI=1S/C10H14O2S/c1-8(11)6-9(2)13-7-10-4-3-5-12-10/h3-5,9H,6-7H2,1-2H3 |
| Standard InChI Key | IUNKNKANRUMCNL-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)C)SCC1=CC=CO1 |
| Canonical SMILES | CC(CC(=O)C)SCC1=CC=CO1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator